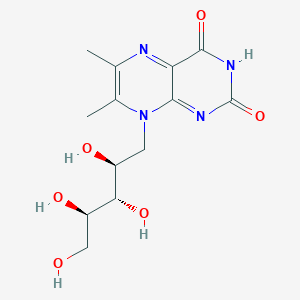

6,7-Dimethyl-8-ribityllumazine

Übersicht

Beschreibung

6,7-Dimethyl-8-ribityllumazine (DMRL) is a pivotal intermediate in the biosynthesis of riboflavin (vitamin B₂), a cofactor essential for redox metabolism in all organisms. DMRL is synthesized via the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), catalyzed by lumazine synthase (EC 2.5.1.78) . The final step in riboflavin biosynthesis involves the dimerization of two DMRL molecules by riboflavin synthase, yielding riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione as byproducts . This reaction proceeds via a pentacyclic intermediate (Compound Q), which is kinetically competent and structurally distinct from DMRL . DMRL also serves as a precursor for 5,6-dimethylbenzimidazole, a component of vitamin B₁₂, highlighting its metabolic versatility .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 6,7-Dimethyl-8-(1-D-Ribityl)lumazin beinhaltet typischerweise die Kondensation von 5-Amino-6-(D-Ribitylamino)uracil mit 1-Deoxy-L-glycero-tetrulose-4-phosphat. Diese Reaktion wird durch das Enzym Lumazinsynthase katalysiert und findet unter physiologischen Bedingungen statt .

Industrielle Produktionsmethoden: Die industrielle Produktion von 6,7-Dimethyl-8-(1-D-Ribityl)lumazin wird häufig durch mikrobielle Fermentationsprozesse erreicht. Mikroorganismen wie Escherichia coli und Saccharomyces cerevisiae werden gentechnisch so verändert, dass sie das Enzym Lumazinsynthase überproduzieren, was die effiziente Biosynthese der Verbindung ermöglicht .

Analyse Chemischer Reaktionen

Reaction Mechanism:

-

Schiff Base Formation : The enzyme facilitates nucleophilic attack by the pyrimidine substrate on the carbonyl group of (3S)-3,4-dihydroxy-2-butanone 4-phosphate, forming a Schiff base intermediate .

-

Phosphate Elimination : Histidine 88 (His88) acts as a general base, deprotonating the intermediate and triggering phosphate group elimination .

-

Cyclization : Tautomerization and enol rotation precede final ring closure, yielding DMRL .

Key Kinetic Parameters:

| Organism | Kₘ (μM) for Substrate 4 | Kₘ (μM) for Pyrimidine | Vₘₐₓ (nmol·mg⁻¹·min⁻¹) |

|---|---|---|---|

| Bacillus subtilis | 55 ± 5 | 9.0 ± 1 | 242 ± 6 |

| Escherichia coli | 62 | 4.2 | 197 |

| Brucella abortus | 125 ± 10 | 90 ± 16 | 18 ± 2 |

| Data from |

Riboflavin Formation via Dismutation

DMRL undergoes a symmetrical dismutation catalyzed by riboflavin synthase to produce riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione :

Mechanistic Insights:

-

Pentacyclic Intermediate : A pentacyclic adduct forms transiently during catalysis, confirmed by X-ray crystallography .

-

Hydride Transfer : A novel hypothesis proposes hydride transfer from the DMRL exomethylene anion to a neutral DMRL molecule, followed by a 4 + 2 cycloaddition to form the pentacyclic structure .

-

No External Nucleophile : Unlike earlier models, this mechanism eliminates the need for an external nucleophile .

Uncatalyzed Condensation in Aqueous Solution

DMRL formation proceeds without enzyme catalysis under mild conditions:

-

Rate Dependency : Reaction velocity increases linearly with pH (optimal at neutral pH) .

-

Regioselectivity : Up to 70% regioselectivity observed at 65°C and pH 7.75 .

Substrate Specificity and Inhibition

-

Enantiomer Reactivity : Both (3R)- and (3S)-3,4-dihydroxy-2-butanone 4-phosphate serve as substrates, but the S-enantiomer reacts 6× faster .

-

Inhibitors :

Structural Determinants of Reactivity

-

Active Site Architecture : The B. subtilis lumazine synthase active site features a hydrophobic pocket that stabilizes the Schiff base intermediate .

-

Mutational Effects :

Biological and Industrial Relevance

Wissenschaftliche Forschungsanwendungen

Enzymatic Role in Riboflavin Biosynthesis

DMR is an intermediate in the biosynthetic pathway of riboflavin. The enzyme 6,7-dimethyl-8-ribityllumazine synthase catalyzes the formation of DMR from its precursors, which include 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. This reaction is critical for the production of riboflavin, which is essential for cellular respiration and energy production in living organisms .

Key Enzymatic Properties

- Molecular Weight : The enzyme is a homopentamer with a molecular mass of approximately 87 kDa .

- Kinetic Parameters : The maximum velocity () for the enzymatic reaction is reported at 13,000 nmol·mg·h, with Michaelis-Menten constants () of 5 µM and 67 µM for its substrates .

- Crystallography : The enzyme has been crystallized, allowing detailed structural studies that enhance understanding of its catalytic mechanisms .

Microbial Biotechnology Applications

The production of DMR and subsequently riboflavin has significant implications in microbial biotechnology. Various microorganisms are utilized to enhance riboflavin production through fermentation processes.

Microbial Strains

- Candida guilliermondii : This yeast has been shown to effectively convert precursors into riboflavin through the DMR pathway .

- Escherichia coli : Recombinant strains expressing DMR synthase have been developed for enhanced riboflavin production, demonstrating the potential for industrial applications .

Industrial Relevance

The biotechnological exploitation of DMR synthesis can lead to:

- Increased riboflavin yield for nutritional supplements.

- Development of biofortified crops through microbial inoculation strategies.

Biomedical Research Applications

DMR's role extends into biomedical research, particularly concerning its effects on human health and disease.

Potential Health Benefits

Research indicates that riboflavin, derived from DMR, is vital for:

- Energy Metabolism : It acts as a coenzyme in various metabolic pathways.

- Antioxidant Activity : Riboflavin contributes to reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the importance of riboflavin in preventing deficiencies that can lead to conditions such as:

- Migraines: Riboflavin supplementation has been shown to reduce the frequency and intensity of migraine attacks.

- Anemia: Adequate levels of riboflavin are necessary for proper red blood cell formation.

Summary Table of Key Findings

Wirkmechanismus

The mechanism of action of 6,7-Dimethyl-8-(1-D-ribityl)lumazine involves its role as a substrate for the enzyme lumazine synthase. The enzyme catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 1-deoxy-L-glycero-tetrulose 4-phosphate to form the compound. This reaction is a key step in the biosynthesis of riboflavin. The molecular targets include the active site of lumazine synthase, where the compound binds and undergoes enzymatic transformation .

Vergleich Mit ähnlichen Verbindungen

Pentacyclic Intermediate (Compound Q)

Compound Q, a transient intermediate in riboflavin synthase catalysis, is formed by the head-to-tail dimerization of DMRL. Key differences include:

- Structural Features : Compound Q exhibits a pentacyclic scaffold, contrasting with DMRL’s bicyclic pteridine core .

- Spectroscopic Properties : At pH 8.8, Compound Q shows absorption maxima at 247, 310, and 392 nm, whereas DMRL peaks at 258, 279, 313, and 406 nm .

- Reactivity : Compound Q is rapidly consumed by riboflavin synthase (20 s vs. >30 min for DMRL), with a partitioning factor of 5:1 (riboflavin:DMRL) .

Table 1: Spectral and Kinetic Comparison of DMRL and Compound Q

| Property | DMRL | Compound Q |

|---|---|---|

| Absorption Maxima (pH 8.8) | 258, 279, 313, 406 nm | 247, 310, 392 nm |

| pK Value | 8.5 | 8.2 |

| Riboflavin Synthase kₐₜ | 0.05 min⁻¹ | 3.0 min⁻¹ |

| Reference |

Substrate Analogs and Inhibitors

- 6,7-Dimethyl-8-(5'-Deoxyribityl)lumazine : This analog lacks the 5'-hydroxyl group of DMRL’s ribityl chain. While it efficiently donates a 4-carbon fragment in riboflavin synthesis, it is a poor acceptor, resulting in slow 5'-deoxyriboflavin formation .

- 6-Methyl-7-Hydroxy-8-Ribityllumazine: An inhibitory analog that binds riboflavin synthase but cannot participate in catalysis, effectively competing with DMRL .

- Phosphonoxyalkyl Derivatives: Designed as lumazine synthase inhibitors, these compounds exhibit reversed selectivity in mutant enzymes, underscoring the importance of the ribityl chain’s flexibility .

Table 2: Functional Comparison of DMRL Analogs

Related Metabolites

- 5,6-Dimethylbenzimidazole : Formed via the degradation of two DMRL molecules, 45% of its radioactivity localizes to methyl carbons, demonstrating DMRL’s role beyond riboflavin biosynthesis .

- Riboflavin: The end product of DMRL dimerization, essential for flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) synthesis .

- 5-Amino-6-Ribitylamino-2,4(1H,3H)-Pyrimidinedione: A byproduct of DMRL disproportionation, recycled in the riboflavin pathway .

Structural and Evolutionary Insights

- Enzyme Specificity : Lumazine synthase isoforms in Brucella spp. and Mycobacterium tuberculosis exhibit divergent quaternary structures (decameric vs. pentameric), impacting thermostability and drug targeting .

- Mutagenesis Studies : The S41A mutant of E. coli riboflavin synthase reduces catalytic activity 100-fold, highlighting the role of active-site residues in DMRL binding .

Biologische Aktivität

6,7-Dimethyl-8-ribityllumazine (DMR) is a significant compound in the biosynthesis of riboflavin (vitamin B2), which plays a crucial role in various biological processes. This article explores the biological activity of DMR, including its enzymatic functions, implications in health and disease, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is synthesized through the action of lumazine synthase enzymes. In particular, the type I lumazine synthase (RibH1) from Brucella species catalyzes its formation at a rate of approximately 18 nmol mg min . The biosynthetic pathway involves the condensation of 3,4-dihydroxy-2-butanone 4-phosphate with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione .

Lumazine Synthase Activity

DMR serves as a substrate for riboflavin synthase, which catalyzes the conversion of DMR into riboflavin. This reaction involves a complex mechanism where a hydride ion is transferred from anionic DMR to another DMR molecule, leading to the formation of dihydro-6,7-dimethyl-8-ribityllumazine .

The structural characteristics of DMR allow it to interact specifically with riboflavin synthase, facilitating its role in riboflavin biosynthesis. The enzyme exhibits high specificity for DMR due to its unique chemical properties .

Role in Mycobacterial Infections

Recent studies have identified DMR's potential as a target for developing antimycobacterial agents against Mycobacterium tuberculosis (M. tb). The lumazine synthase (RibH) enzyme is essential for the survival and replication of M. tb, especially during non-replicating persistence stages . Inhibitors targeting RibH have shown promising results in reducing intracellular M. tb burden and enhancing the efficacy of standard TB treatments such as isoniazid and rifampicin .

Table: Summary of Antimycobacterial Activity

| Compound | MIC (µg/ml) | Effect on M. tb | Combination Efficacy |

|---|---|---|---|

| A10 | 25 | Reduces burden | Enhances isoniazid |

| A39 | 50 | Reduces burden | Enhances rifampicin |

| A52 | 50 | Moderate activity | Enhances both drugs |

Study on Riboflavin Deficiency

Research has demonstrated that riboflavin deficiency can significantly impair physiological functions. In a study involving mice, riboflavin-restricted groups exhibited reduced respiratory control ratios and impaired beta-oxidation of fatty acids during infections . This highlights the critical role of riboflavin, derived from DMR, in maintaining metabolic health.

Q & A

Q. What is the role of 6,7-Dimethyl-8-ribityllumazine in riboflavin biosynthesis?

Basic Research Question

this compound (DMRL) serves as the direct biosynthetic precursor of riboflavin (vitamin B₂). In the final step of riboflavin biosynthesis, two DMRL molecules undergo a dismutation reaction catalyzed by riboflavin synthase, producing one riboflavin molecule and one molecule of 5-amino-6-ribitylamino-2,4-pyrimidinedione (a recyclable intermediate). This reaction involves the transfer of a four-carbon fragment between the two substrates, a mechanistically unique process conserved across bacteria, archaea, and plants .

Methodological Insight : To study this reaction, researchers often use isotopic labeling (e.g., ¹³C or ¹⁵N) of DMRL to track carbon transfer and employ HPLC coupled with fluorometric detection to quantify intermediates .

Q. Which enzymes are critical for the synthesis and metabolism of this compound?

Basic Research Question

DMRL is synthesized by this compound synthase (EC 2.5.1.78), which catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate. This enzyme is encoded by the ribH gene in many organisms and is part of the riboflavin biosynthetic pathway .

Methodological Insight : Recombinant expression of ribH in systems like Escherichia coli or Bacillus cereus allows for enzyme purification and kinetic studies. Activity assays often involve monitoring phosphate release or substrate depletion via spectrophotometry .

Q. How do structural studies inform the catalytic mechanism of this compound synthase?

Advanced Research Question

X-ray crystallography and cryo-EM have revealed that lumazine synthase adopts diverse quaternary structures (e.g., decameric in Brucella spp. vs. icosahedral in Bacillus subtilis), impacting substrate binding and stability. Key residues in the active site, such as Arg¹²⁷ and His⁸⁸ in Aquifex aeolicus, facilitate proton transfer during catalysis .

Methodological Insight : Site-directed mutagenesis combined with thermodynamic analyses (e.g., isothermal titration calorimetry) identifies residues critical for substrate affinity and transition-state stabilization .

Q. How can contradictory mechanistic models for riboflavin synthase be resolved?

Advanced Research Question

Two competing mechanisms—nucleophilic addition (supported by DFT calculations) and hydride transfer (proposed based on anion binding studies)—have been debated. Evidence for the nucleophilic addition pathway includes the identification of a pentacyclic intermediate (Compound Q) via ¹³C NMR, which is catalytically competent in presteady-state assays .

Methodological Insight : Presteady-state kinetics using stopped-flow spectrophotometry and isotopic labeling (e.g., [6a,6,7,7a-¹³C₄]DMRL) validate intermediate formation and partitioning ratios .

Q. What strategies are used to design inhibitors targeting this compound synthase?

Advanced Research Question

Structure-based drug design leverages crystallographic data to develop analogs like 6-carboxyalkyl-7-oxolumazines, which mimic the transition state. For example, phosphonate derivatives bind competitively in the active site, disrupting substrate condensation .

Methodological Insight : Inhibitor efficacy is assessed via in vitro enzyme inhibition assays (IC₅₀ determination) and crystallographic validation of binding modes. Selectivity over riboflavin synthase is optimized using α,α-difluorophosphonate substituents .

Q. How does the quaternary structure of lumazine synthase influence its function?

Advanced Research Question

Decameric lumazine synthase in Brucella spp. exhibits enhanced thermostability compared to pentameric forms, attributed to intersubunit hydrogen bonding and hydrophobic interactions. Evolutionary analysis suggests quaternary diversity reflects adaptations to environmental stress .

Methodological Insight : Comparative structural analysis (e.g., PDB: 1NQW vs. 3DON) combined with molecular dynamics simulations identifies stability determinants like salt bridges and β-sheet topology .

Q. What spectroscopic techniques characterize redox states of DMRL in protein complexes?

Advanced Research Question

Electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy detect neutral radicals of DMRL stabilized in Photobacterium leiognathi lumazine protein. Time-resolved fluorescence spectroscopy differentiates excited-state dynamics between DMRL and riboflavin cofactors .

Methodological Insight : Anaerobic photoreduction protocols are critical for generating and trapping radical intermediates, while W-band EPR provides high-resolution g-tensor data .

Eigenschaften

IUPAC Name |

6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDXRJZUAJBNFL-XKSSXDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199199 | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2535-20-8, 5118-16-1 | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUSSUPTERIDINE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.